

Thrombospondins in Cutaneous Biology: A Technical Guide to Transcriptomic and Proteomic Signatures

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Introduction

Thrombospondins (TSPNs) are a family of matricellular glycoproteins that play pivotal roles in tissue homeostasis, wound repair, and pathology. Unlike structural matrix proteins, TSPNs function as dynamic modulators of the cell-matrix interface, influencing cell adhesion, proliferation, migration, and signaling. In the skin, various TSPN isoforms, notably Thrombospondin-1 (TSP-1), Thrombospondin-2 (TSP-2), and Thrombospondin-4 (TSP-4), are expressed by resident cells such as keratinocytes and fibroblasts. Their expression is often spatially and temporally regulated, particularly in response to injury. Understanding the precise molecular changes induced by these proteins is critical for developing novel therapeutics for wound healing, fibrotic disorders, and skin aging.

This technical guide provides an in-depth overview of the transcriptomic and proteomic alterations induced by TSPNs in skin cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Part 1: Thrombospondin-1 (TSP-1)

Thrombospondin-1 is the most extensively studied member of the family, with multifaceted and sometimes contradictory roles in skin biology. It is a major activator of latent Transforming

Growth Factor- β (TGF- β) and signals through multiple cell surface receptors, including CD47, and the LRP1/Calreticulin co-receptor complex. While comprehensive, direct transcriptomic and proteomic datasets for TSP-1 stimulation of skin cells are not readily available in public repositories, its functional impact and signaling pathways have been well-characterized.

Known Proteomic and Functional Changes Induced by TSP-1

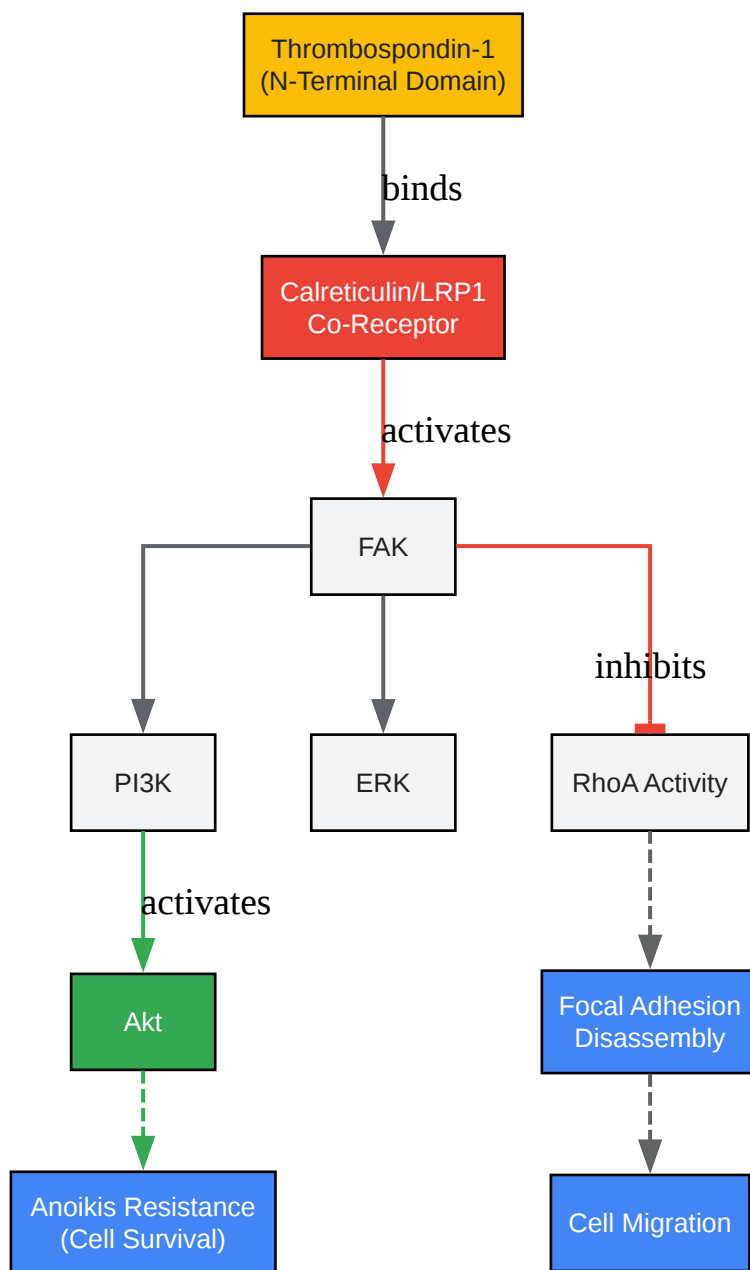
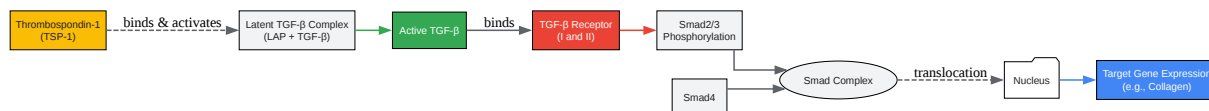
TSP-1 is a key regulator of fibroblast behavior and extracellular matrix (ECM) dynamics. Its effects are often linked to its ability to activate TGF- β , a potent pro-fibrotic cytokine.

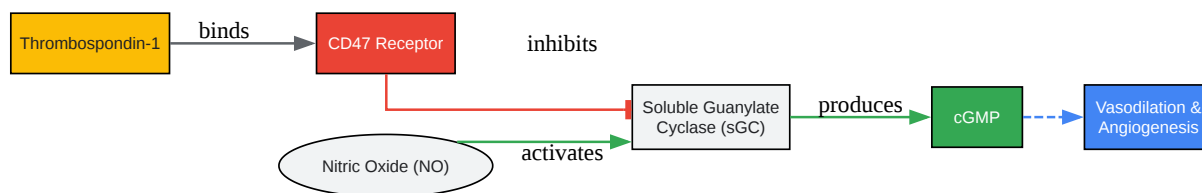
Cell Type	Observed Change	Key Mediators/Pathways	References
Dermal Fibroblasts	Increased Collagen I production	TGF- β activation	[1]
Promotes fibroblast-mediated collagen gel contraction	Activation of latent TGF- β 1	[2]	
Stimulates cell migration	Calreticulin/LRP1, PI3K/Akt, ERK	[3][4]	
Induces resistance to anoikis (apoptosis due to loss of adhesion)	Calreticulin/LRP1, PI3K/Akt	[5][6][7]	
Keratinocytes	Part of a migratory subpopulation during wound healing	LPA, RHO/ROCK-SRF, ERK	[8][9]
TSP-1 expression is downregulated by UV radiation	PI3K-Akt activation	[10]	

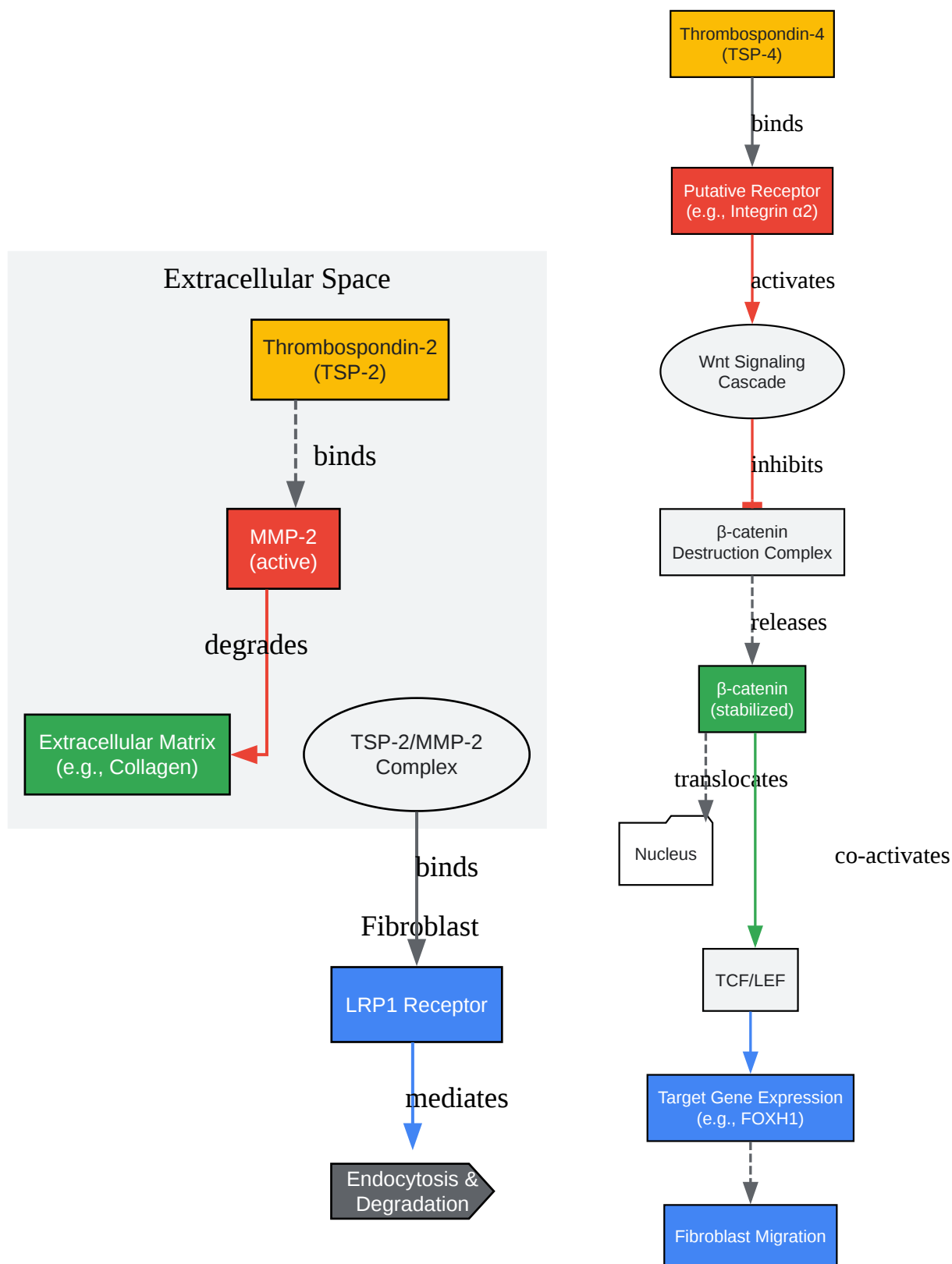
Signaling Pathways of TSP-1 in Skin Cells

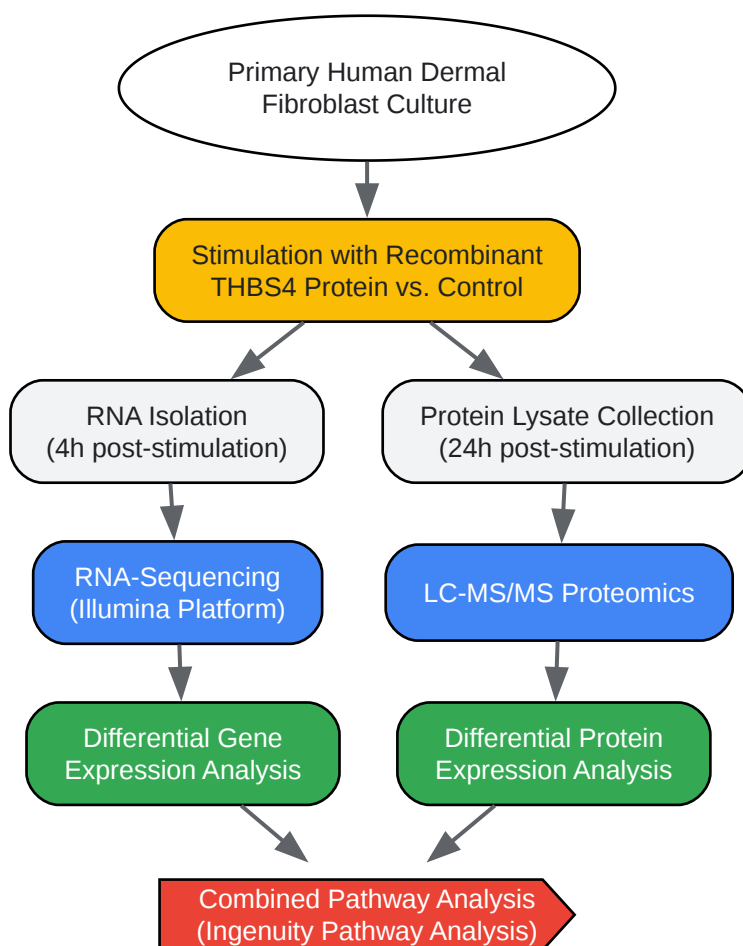
TSP-1 initiates intracellular signaling through several distinct receptor systems, leading to a variety of cellular responses.

A. Activation of Latent TGF- β : A primary function of TSP-1 is to convert latent TGF- β into its biologically active form. This is a critical step in the initiation of fibrotic responses.









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